L-Alanine 2-naphthylamide
Description
Significance as a Synthetic Substrate in Enzymology
The primary significance of L-Alanine 2-naphthylamide in enzymology lies in its function as a synthetic substrate for a class of enzymes known as aminopeptidases. chemimpex.combiosynth.com Aminopeptidases are proteases that cleave amino acids from the N-terminus of proteins and peptides. This compound is specifically designed to be a target for these enzymes.
The enzymatic reaction involves the hydrolysis of the amide bond between the alanine (B10760859) residue and the 2-naphthylamine (B18577) moiety. When an aminopeptidase (B13392206), such as alanine aminopeptidase (AAP), cleaves this bond, it releases the 2-naphthylamine molecule. scientificlabs.combiosynth.com Free 2-naphthylamine is a fluorophore, meaning it can be detected and quantified using fluorometric methods. Alternatively, it can be coupled with a diazonium salt to produce a colored azo dye, which can be measured spectrophotometrically. This process allows researchers to determine the rate of the enzymatic reaction, providing a measure of the enzyme's catalytic activity. d-nb.info
This chromogenic and fluorogenic nature makes this compound an invaluable tool for several reasons:
Sensitivity: The detection of the released 2-naphthylamine is highly sensitive, allowing for the measurement of low levels of enzyme activity. scbt.com
Real-time Monitoring: The production of the colored or fluorescent product can be monitored in real-time, enabling detailed kinetic studies of enzyme function. scbt.com
Specificity: It is a recognized substrate for specific enzymes, particularly alanine aminopeptidase, allowing for targeted investigations of that enzyme's activity even in complex biological samples like blood or urine. scientificlabs.comd-nb.info
Research has shown that while L-alanine-4-nitroanilide is another common substrate for alanine aminopeptidase, this compound can also be used, though substrate inhibition can occur at higher concentrations. d-nb.info Studies on human epidermis found that amino acid 2-naphthylamidases were significantly more active (2.5 times) toward this compound than the commonly used L-leucine 2-naphthylamide, highlighting its effectiveness for certain enzyme types. portlandpress.com
Overview of Primary Research Applications
The properties of this compound as an enzyme substrate have led to its widespread use in various research applications, including enzyme characterization, clinical diagnostics, and microbiology.
Detailed Research Findings:
Assaying Aminopeptidase Activity: The most common application is in assays to determine the activity of aminopeptidases. It has been used as a fluorescent substrate to measure neutral aminopeptidase (APN) activity in cultured chondrocytes and to determine alanine aminopeptidase (AAP) activity in blood samples. scientificlabs.com Comparative studies have also employed derivatives like 4-methoxy-2-naphthylamide of L-alanine to assess aminopeptidase N activity in rectal and vaginal homogenates from various species, including humans, rats, and rabbits, to find suitable animal models for drug degradation studies. ingentaconnect.comresearchgate.netnih.gov
Enzyme Inhibition Studies: The compound is instrumental in research focused on enzyme inhibition, which is crucial for understanding metabolic pathways and developing new therapeutic agents. chemimpex.com By measuring the reduction in the rate of this compound hydrolysis in the presence of a potential inhibitor, researchers can quantify the inhibitor's potency and mechanism of action. For instance, studies have investigated the inhibition of aminopeptidase activity using inhibitors like bestatin (B1682670) and puromycin (B1679871) in tissue homogenates. ingentaconnect.comresearchgate.net
Histochemistry: In histochemical studies, this compound is used to visualize and localize the activity of specific exopeptidases within tissue sections. When the substrate is applied to a tissue slice, the enzymatic cleavage releases 2-naphthylamine, which then reacts with a diazonium salt to form an insoluble, colored precipitate at the site of enzyme activity. This allows for the precise mapping of where these enzymes are located in tissues like the rat visceral yolk-sac epithelium.
Microbiology: The substrate is used in microbiology for the identification of bacteria based on their enzymatic profiles. For example, the ability to hydrolyze this compound can be a key characteristic in biochemical tests used for the identification of Listeria species.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-N-naphthalen-2-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9(14)13(16)15-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,14H2,1H3,(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHPADKWNYTHOH-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901313920 | |
| Record name | Alanine β-naphthylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
720-82-1 | |
| Record name | Alanine β-naphthylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=720-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alanine β-naphthylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-amino-N-(2-naphthyl)propionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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L Alanine 2 Naphthylamide As an Enzymatic Substrate
Substrate Specificity for Aminopeptidases
L-Alanine 2-naphthylamide serves as a substrate for several aminopeptidases, though its efficiency varies among different enzymes and sources.
Leucine (B10760876) Aminopeptidase (B13392206) (LAP) Activity
While L-leucine 2-naphthylamide is the more conventional substrate for Leucine Aminopeptidase (LAP), studies have also employed this compound to assess aminopeptidase activity in various tissues. ebi.ac.uk For instance, research on rat brain hemispheres used L-leucine-2-naphthylamide as the primary substrate but acknowledged the broader category of aminoacyl-β-naphthylamide hydrolases, which would include activity towards this compound. ebi.ac.uknih.gov The interchangeability of these substrates is based on the broader specificity of some aminopeptidases.
Alanine (B10760859) Aminopeptidase (AAP) Activity
This compound is a primary and specific substrate for determining the activity of Alanine Aminopeptidase (AAP). scientificlabs.comresearchgate.net It has been effectively used to measure AAP activity in biological samples such as blood. scientificlabs.comsigmaaldrich.com Kinetic studies of AAP purified from camel liver demonstrated a high preference for L-alanine-β-naphthylamide hydrochloride over other substrates like leucine-β-naphthylamide and glycine-β-naphthylamide. researchgate.net The Michaelis constant (Km) for the hydrolysis of L-alanyl-β-naphthylamide by partially purified enzyme fractions has been determined using spectrofluorimetric methods. nih.gov However, it's important to note that at concentrations exceeding approximately 0.7 mmol/l, L-alanine-β-naphthylamide can exhibit substrate inhibition. d-nb.info
Aminopeptidase N (APN) Activity
This compound is also a recognized substrate for Aminopeptidase N (APN), also known as microsomal aminopeptidase or CD13. scientificlabs.comkarger.com It has been utilized as a fluorescent substrate to assay APN activity in cultured human and mouse chondrocytes. sigmaaldrich.com The enzyme activity responsible for hydrolyzing substrates like L-alanyl-β-naphthylamide is attributed mainly to Aminopeptidase N. karger.com A study on human plasma APN determined the Km and Vmax values using this substrate. karger.com Similarly, research on cucumber leaves identified an aminopeptidase that preferentially cleaves L-alanine from artificial substrates like this compound as a member of the Aminopeptidase N family. tandfonline.com
Aminopeptidase A and Aminopeptidase B Activity
While more specific substrates exist, such as L-glutamic acid 4-methoxy-2-naphthylamide for Aminopeptidase A and L-arginine 4-methoxy-2-naphthylamide for Aminopeptidase B, comparative studies of aminopeptidase activities in various tissues have included this compound in their substrate panels. ingentaconnect.comnih.govresearchgate.net These studies often aim to create a profile of aminopeptidase activities rather than isolating a single enzyme. ingentaconnect.comnih.govresearchgate.net For example, research on rectal and vaginal homogenates from different species used a battery of substrates, including a derivative of this compound, to compare the enzymatic activities of Aminopeptidase N, Leucine Aminopeptidase, Aminopeptidase A, and Aminopeptidase B. nih.govresearchgate.net
Arylaminopeptidase Activity
This compound is frequently used as a substrate in histochemical studies to demonstrate arylaminopeptidase activity. medicaljournalssweden.se In this context, the enzyme cleaves the bond between the amino acid and the naphthylamine group. Research on human carious dentine utilized 2-naphthylamides of various L-amino acids, including alanine, to detect the presence and localization of arylaminopeptidase activity. medicaljournalssweden.se
Comparative Substrate Analysis in Enzymatic Hydrolysis
The hydrolytic activity of various aminopeptidases on this compound has been the subject of comparative studies to understand enzyme specificity and tissue distribution.
In a study comparing aminoacyl-β-naphthylamide hydrolases from human liver, kidney, pancreas, and small intestine, the Michaelis constants (Km) for the hydrolysis of L-leucyl- and L-alanyl-β-naphthylamide were found to be similar across the different tissue extracts. nih.gov This suggests a degree of similarity among the primary aminopeptidases in these tissues.
A study on camel liver alanine aminopeptidase (CLAAP) provided a clear comparison of substrate preference. The enzyme showed the highest relative activity with DL-Alanine-β-naphthylamide HCl, followed by L-Leucine-β-naphthylamide HCl, and had lower activity towards Glycine-β-naphthylamide HCl. researchgate.net
| Substrate | Concentration | Relative Activity (%) |
| DL-Alanine-β-naphthylamide HCl | 0.4 mM | 100.0 |
| L-Leucine-β-naphthylamide HCl | 0.4 mM | 87.8 |
| Glycine-β-naphthylamide HCl | 0.4 mM | 61.9 |
| Table 1: Substrate specificity of camel liver alanine aminopeptidase (CLAAP). Data sourced from a study on the purification and characterization of the enzyme. researchgate.net |
Ocular aminopeptidase activity in albino rabbits was also assessed using L-alanine-4-methoxy-2-naphthylamide, alongside leucine and arginine derivatives, demonstrating the presence of a dominant aminopeptidase across various ocular tissues. nih.gov
Hydrolysis Rates of this compound versus Other Amino Acid Naphthylamides
The rate at which aminopeptidases hydrolyze this compound is often compared to the hydrolysis rates of other amino acid naphthylamide derivatives to determine an enzyme's substrate preference. Research has shown that this preference varies significantly between enzymes from different sources.
For instance, an alanine aminopeptidase isolated from camel liver demonstrated the highest activity with DL-Alanine-β-naphthylamide HCl, which was set as the 100% relative activity benchmark. researchgate.net In comparison, it hydrolyzed L-Leucine-β-naphthylamide HCl at 87.8% and Glycine-β-naphthylamide HCl at 61.9% of that rate. researchgate.net Similarly, Aminopeptidase II from the aquatic plant Chara australis hydrolyzed Alanine-2-naphthylamide much faster than other tested substrates, with the activity on Leucine-2-naphthylamide being only about 6% of that on the alanine derivative at pH 7.5. scispace.com
Conversely, studies on various aminopeptidases from Bacillus subtilis revealed different specificity profiles. asm.org While Aminopeptidase I (AP I) from this bacterium preferentially hydrolyzed L-alanyl-β-naphthylamide, Aminopeptidase II (AP II) showed a strong preference for L-lysyl-β-naphthylamide, hydrolyzing it at a rate more than ten times that of other substrates. asm.org Aminopeptidase III (AP III) was most active with L-aspartyl- and L-alanyl-β-naphthylamide. asm.org
| Enzyme Source | Substrate | Relative Rate of Hydrolysis (%) |
| Camel Liver Alanine Aminopeptidase researchgate.net | DL-Alanine-β-naphthylamide HCl | 100 |
| L-Leucine-β-naphthylamide HCl | 87.8 | |
| Glycine-β-naphthylamide HCl | 61.9 | |
| Chara australis Aminopeptidase II scispace.com | Alanine-2-naphthylamide | 100 |
| Leucine-2-naphthylamide | ~6 | |
| Bacillus subtilis Aminopeptidase I asm.org | L-Alanyl-β-naphthylamide | 100 |
| L-Lysyl-β-naphthylamide | 56.0 | |
| L-Leucyl-β-naphthylamide | 16.0 | |
| Bacillus subtilis Aminopeptidase II asm.org | L-Lysyl-β-naphthylamide | >40 (relative to L-Alanyl) |
| L-Alanyl-β-naphthylamide | 4.0 | |
| Bacillus subtilis Aminopeptidase III asm.org | L-Aspartyl-β-naphthylamide | 100 |
| L-Alanyl-β-naphthylamide | 90.0 | |
| L-Leucyl-β-naphthylamide | 20.0 |
Table 1: Comparative hydrolysis rates of this compound and other amino acid naphthylamides by various aminopeptidases.
Relative Specificity across Different Aminopeptidase Types
This compound is a key substrate for differentiating between various types of aminopeptidases. Alanine aminopeptidases (EC 3.4.11.2), by their nature, show high specificity for this substrate. researchgate.net For example, amino acid 2-naphthylamidases from human epidermis are significantly more active (2.5 times) with this compound than with the commonly used substrate L-Leucine 2-naphthylamide. nih.govebi.ac.uk This highlights its utility in specifically assaying for alanine-preferring peptidases.
Derivatives of this compound, such as L-alanine-4-methoxy-2-naphthylamide, have been employed as specific substrates for determining the activity of Aminopeptidase N (APN). nih.govnih.gov This enzyme is a membrane-bound metalloprotease involved in the final digestion of peptides. In comparative studies across different species, this substrate has been used to quantify APN activity in various tissues. nih.govnih.gov
However, the specificity is not absolute across all enzyme types. Leucine aminopeptidase (LAP) from barley, for example, has been shown to hydrolyze leucine-, alanine-, and lysine-p-nitroanilide (a similar type of synthetic substrate) to a comparable degree. researchgate.net This indicates that while this compound is an excellent substrate for certain aminopeptidases, cross-reactivity can occur, necessitating careful interpretation of results based on the specific enzyme being studied.
Enzyme Kinetics Utilizing this compound
Determination of Michaelis-Menten Constants (Km)
The Michaelis-Menten constant (Kₘ) is a fundamental parameter in enzyme kinetics, representing the substrate concentration at which the reaction velocity is half of the maximum velocity (Vₘₐₓ). A lower Kₘ value generally indicates a higher affinity of the enzyme for the substrate. For camel liver alanine aminopeptidase, the Kₘ value for alanine β-naphthylamide was determined to be 0.083 mM, indicating a strong affinity. researchgate.net In contrast, a study on an aminopeptidase from Xanthomonas citri reported a Kₘ for DL-alanine β-naphthylamide that was twice that of the L-isomer, suggesting the D-isomer is not a substrate and does not act as a competitive inhibitor. scispace.com
It is important to note that kinetic behavior can be complex. While many enzymes acting on this compound exhibit standard Michaelis-Menten kinetics, some, like the soluble amino acid 2-naphthylamidases in human epidermis, show sigmoidal reaction velocity curves, which suggests positive cooperativity between substrate binding sites. nih.govebi.ac.uk
| Enzyme Source | Substrate | Kₘ Value (mM) |
| Camel Liver Alanine Aminopeptidase researchgate.net | Alanine β-naphthylamide | 0.083 |
| Human Epidermis Particulate Aminopeptidase nih.gov | L-Leucine 2-naphthylamide | 0.073 |
| Pig Epidermis Particulate Aminopeptidase nih.gov | L-Leucine 2-naphthylamide | 0.051 |
| Human Serum Aminopeptidase N (AD Patients) uclan.ac.uk | L-Alanine-p-nitroanilide | 0.308 ± 0.093 |
| Human Serum Aminopeptidase N (Controls) uclan.ac.uk | L-Alanine-p-nitroanilide | 0.281 ± 0.101 |
Table 2: Michaelis-Menten constants (Kₘ) for various aminopeptidases with this compound and related substrates. Note that data for the exact substrate is not always available, so values for similar substrates are included for comparison.
Optimal pH and Temperature Characterization
The catalytic activity of enzymes is highly dependent on environmental conditions, particularly pH and temperature. Studies using this compound as a substrate have characterized these optimal conditions for a variety of aminopeptidases. For example, the aminopeptidase from Xanthomonas citri displays optimal activity in a pH range of 7.5-8.0 and a temperature range of 35-40°C. scispace.comnih.gov In contrast, a thermostable aminopeptidase from Thermus aquaticus functions best at a much higher temperature of 75-80°C and a more alkaline pH of 8.5-9.0. tandfonline.com The alanine aminopeptidase from camel liver has an optimal pH of 8.0. researchgate.net This variability underscores the diverse nature of aminopeptidases from different organisms.
| Enzyme Source | Optimal pH | Optimal Temperature (°C) |
| Xanthomonas citri Aminopeptidase scispace.comnih.gov | 7.5 - 8.0 | 35 - 40 |
| Thermus aquaticus Aminopeptidase T tandfonline.com | 8.5 - 9.0 | 75 - 80 |
| Camel Liver Alanine Aminopeptidase researchgate.net | 8.0 | Not specified |
| Arachis hypogaea Leucine Aminopeptidase researchgate.net | 7.5 | 37 |
| Human Epidermis Particulate Aminopeptidase nih.gov | 7.0 | Not specified |
| Chara australis Aminopeptidase II scispace.com | ~7.0 | Not specified |
Table 3: Optimal pH and temperature conditions for various aminopeptidases using this compound or related substrates.
Reaction Velocity and Substrate Concentration Relationships
The relationship between reaction velocity and the concentration of this compound typically follows the Michaelis-Menten model. As the substrate concentration increases, the initial reaction velocity increases until it approaches a maximum velocity (Vₘₐₓ), at which point the enzyme is saturated with the substrate.
However, deviations from this model can provide insight into more complex regulatory mechanisms. As mentioned, soluble amino acid 2-naphthylamidases from human and pig epidermis exhibit sigmoidal kinetics, where the plot of reaction velocity against substrate concentration is S-shaped. nih.govebi.ac.uk This sigmoidal relationship suggests positive cooperativity, meaning the binding of one substrate molecule to the enzyme increases the enzyme's affinity for subsequent substrate molecules. nih.gov
Furthermore, at very high concentrations, L-Alanine β-naphthylamide can act as an inhibitor of the reaction it is supposed to be a substrate for. d-nb.info This phenomenon, known as substrate inhibition, has been observed for alanine aminopeptidase, where substrate concentrations exceeding approximately 0.7 mmol/l can lead to a decrease in reaction velocity. d-nb.info This is a critical consideration when designing enzyme assays to ensure that the substrate concentration is in the optimal range for accurate measurement of enzyme activity.
Methodological Approaches in Studies Involving L Alanine 2 Naphthylamide
Fluorometric Assay Principles and Applications
Fluorometric assays utilizing L-Alanine 2-naphthylamide offer high sensitivity for quantifying enzyme activity. The fundamental principle involves an enzyme, such as alanine (B10760859) aminopeptidase (B13392206), catalyzing the hydrolysis of the non-fluorescent substrate this compound to yield L-alanine and the highly fluorescent molecule, 2-naphthylamine (B18577). google.comnih.gov The rate of formation of 2-naphthylamine, measured as an increase in fluorescence intensity over time, is directly proportional to the enzymatic activity in the sample.
The detection of enzyme activity hinges on the measurement of the liberated 2-naphthylamine. Upon its release from the parent substrate by peptidase action, 2-naphthylamine exhibits native fluorescence, which can be quantified. researchgate.net This fluorometric approach is noted for being significantly more sensitive than colorimetric methods, such as the Griess reaction, allowing for the detection of minimal changes in enzyme activity. nih.gov The enzymatic reaction is typically initiated by adding the sample (e.g., serum, tissue homogenate) to a solution containing the substrate and an appropriate buffer. After a defined incubation period, the reaction can be stopped, and the fluorescence of the released 2-naphthylamine is measured. google.com
The quantification of liberated 2-naphthylamine is performed using a spectrofluorometer. The technique involves exciting the sample at a specific wavelength and measuring the emitted light at a longer wavelength. For 2-naphthylamine and its derivatives, the excitation and emission maxima are key parameters for sensitive detection. Research indicates that the optimal wavelengths can vary slightly depending on the solvent and instrumentation. For instance, one method for determining aminopeptidase activity using aminoacyl-2-naphthylamide substrates specifies an excitation wavelength of 345 nm and an emission wavelength of 412 nm. google.com Another study, focusing on the related compound phenyl-β-naphthylamine, used an excitation wavelength of 348 nm and an emission wavelength of 413.5 nm. researchgate.net
The following table summarizes typical spectrofluorometric parameters used in assays involving naphthylamine derivatives.
| Parameter | Wavelength (nm) | Application Context | Reference |
| Excitation | 345 | Diagnosis reagent for aminopeptidases | google.com |
| Emission | 412 | Diagnosis reagent for aminopeptidases | google.com |
| Excitation | 348 | Determination of Phenyl-β-naphthylamine | researchgate.net |
| Emission | 413.5 | Determination of Phenyl-β-naphthylamine | researchgate.net |
This table is interactive. You can sort and filter the data.
To facilitate high-throughput analysis, manual fluorometric and colorimetric assays using this compound and similar substrates can be adapted for automated platforms. researchgate.net An automated assay for urinary alanine aminopeptidase (AAP) activity, for example, has been developed by adapting a photometric test using L-alanine-4-nitroanilide to a clinical chemistry analyzer. researchgate.net
Validation of such automated methods is critical and typically involves:
Comparison with a Manual Method : A strong correlation between the automated assay and an established manual method is required to ensure accuracy. A comparison of an automated and a manual photometric assay for AAP showed excellent correlation (r²=0.946). researchgate.net
Sample Preparation : It is often necessary to incorporate a sample preparation step to remove potential interfering substances. For urine samples, a gel filtration step using Sephadex G50 can be essential to eliminate the inhibitory effects of compounds like ammonia (B1221849) and amino acids, which can lead to an underestimation of enzyme activity. researchgate.net
Calibrators and Controls : Since commercial calibrators with established activity may not be available, a control material with assigned activity from a reference method is often used for calibration. Independent control materials are then used for quality assurance. researchgate.net
Spectrofluorometric Measurement Techniques
Histochemical Localization of Enzyme Activity
This compound is widely used in histochemistry to visualize the location of aminopeptidase activity within tissue sections. nih.govmedicaljournalssweden.se The principle of this method involves the enzymatic liberation of 2-naphthylamine directly at the site of the enzyme. nih.gov This free 2-naphthylamine is then immediately coupled with a diazonium salt, such as Fast Blue B (tetrazotized di-o-anisidine), which is present in the incubation medium. medicaljournalssweden.se This coupling reaction forms a highly colored, insoluble azo dye precipitate. The deposition of this dye provides a permanent, visible marker indicating the precise cellular or subcellular location of the enzyme activity. nih.gov
This technique has been instrumental in mapping the distribution of aminopeptidases in various tissues.
| Tissue | Enzyme Localization | Substrate Used | Reference |
| Human Carious Dentine | Strong positive reaction in various regions of carious tissue; no activity in sound dentine. | L-alanyl-2-naphthylamide | medicaljournalssweden.se |
| Rat Central Nervous System | Specific sites within the brain, suggesting a specific function. | Substituted naphthylamide substrates | nih.gov |
| Rat Kidney | Diffuse staining in renal tubules and glomerulus. | L-leucyl-2-naphthylamide | scispace.com |
| Rat Small Intestine | Strong staining of epithelial cells with a diffusion gradient into the lamina propria. | L-leucyl-2-naphthylamide | scispace.com |
This table is interactive. You can sort and filter the data.
Biochemical Assay Design for Enzyme Activity Assessment
Designing a robust biochemical assay using this compound requires careful optimization of several parameters to ensure accurate and reproducible results. The substrate is particularly useful for assaying membrane alanyl aminopeptidase (mAAP), for which alanine derivatives are the most favored substrates. nih.gov
Key considerations in assay design include:
Buffer and pH : The choice of buffer and the pH of the reaction medium are critical, as enzyme activity is highly pH-dependent. The pH optimum for alanine aminopeptidase can be around 7.0-7.6, but may shift with substrate concentration. nih.govd-nb.info Buffers such as Tris-HCl or triethanolamine (B1662121) are commonly used. d-nb.infonih.gov
Substrate Concentration : The concentration of this compound must be carefully selected. While a higher concentration might be expected to increase the reaction rate, many aminopeptidases are subject to substrate inhibition. d-nb.info For instance, kinetic studies with the similar substrate L-alanine-4-nitroanilide showed that concentrations exceeding 0.8 mmol/L inhibit human urinary alanine aminopeptidase. d-nb.info Therefore, it is crucial to determine the Michaelis-Menten constant (Km) and operate at a substrate concentration that ensures maximal velocity without causing inhibition.
Incubation Time and Temperature : The reaction should be monitored over a time course where the product formation is linear. The incubation temperature is also a key parameter, with many assays performed at 25°C or 37°C. d-nb.infoacs.org
The following table presents kinetic data for aminopeptidase A using related naphthylamide substrates, illustrating the impact of mutations on enzyme efficiency. Such kinetic analyses are fundamental to biochemical assay design.
| Enzyme Variant | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Wild-Type | GluNA | 18 ± 2 | 1.0 ± 0.1 | 5.6 x 10⁴ |
| Gln-353 Mutant | GluNA | 200 ± 20 | 0.5 ± 0.05 | 0.25 x 10⁴ |
| Ala-353 Mutant | GluNA | 150 ± 15 | 0.6 ± 0.06 | 0.4 x 10⁴ |
Data adapted from a study on Aminopeptidase A using α-l-glutamyl-β-naphthylamide (GluNA). acs.org This table is interactive.
Biological and Biomedical Research Applications of L Alanine 2 Naphthylamide
Assessment of Aminopeptidase (B13392206) Activity in Biological Systems
L-Alanine 2-naphthylamide and its derivatives are extensively used to measure the activity of specific aminopeptidases, particularly Alanine (B10760859) Aminopeptidase (AAP) or Aminopeptidase N (APN/CD13), in a variety of biological samples. This allows researchers to investigate the physiological and pathological roles of these enzymes.
Cellular and Tissue Homogenates
The analysis of aminopeptidase activity in cellular and tissue homogenates provides valuable insights into the enzymatic machinery of different cell types and tissues under normal and diseased conditions.
Rectal and Vaginal Tissues: Research has utilized 4-methoxy-2-naphthylamide of L-alanine to determine aminopeptidase N activity in human rectal and vaginal homogenates. nih.govnih.gov These studies are often comparative, aiming to find suitable animal models for studying the degradation of peptide-based drugs administered through these routes. nih.govresearchgate.net For instance, one study found that the aminopeptidase activity in human vaginal homogenates was comparable to that in rats and rabbits, suggesting their suitability as animal models. nih.govwikipedia.org
Epidermal Tissue: In human epidermis, amino acid 2-naphthylamidases have been shown to be significantly more active towards this compound than the more commonly used L-leucine 2-naphthylamide, highlighting the importance of substrate specificity in these assays. nih.gov
Carious Dentine: Histochemical studies have demonstrated the presence of arylaminopeptidase activity in human carious dentine using various L-amino acid 2-naphthylamides, including L-alanyl-2-naphthylamide. medchemexpress.commdpi.com A slower hydrolysis rate was observed with L-alanyl-2-naphthylamide compared to other substrates like L-leucyl-2-naphthylamide. medchemexpress.com This enzymatic activity, absent in sound dentine, is thought to be involved in the proteolytic degradation of the dentine matrix during the caries process and may originate from invading microbes or endogenous sources. mdpi.comjcancer.org
Serum: L-Alanine β-naphthylamide is a readily hydrolyzed substrate used to characterize alanine aminopeptidases in human serum. pnas.orgstanford.edu Studies have purified and characterized low molecular weight alanine aminopeptidases from human serum, determining their kinetic properties, such as the Km value for L-alanine β-naphthylamide, which was found to be 0.29 mM with an optimal pH of 7.5. pnas.org The measurement of alanine aminopeptidase activity in serum, often using L-alanine-p-nitroanilide as a substrate due to safety concerns with naphthylamine, is a diagnostic indicator for certain liver and kidney diseases. nih.govglentham.com
Melanoma Cells: Aminopeptidase N (APN/CD13) is known to be overexpressed in various cancer cells, including melanoma, and plays a role in tumor growth, metastasis, and angiogenesis. researchgate.netfrontiersin.org While direct studies extensively using this compound for routine assessment in melanoma cells are not the primary focus of all research, the principle of using alanine-based substrates to measure APN activity is well-established in cancer research. nih.govresearchgate.net For example, a chloride-activated alanine aminopeptidase has been identified in a melanoma cell line. biosynth.com Furthermore, fluorescent probes incorporating an alanine moiety have been developed to detect APN activity in cancer cells, demonstrating the utility of this substrate class in melanoma research. acs.org
To understand human physiological and pathological processes, as well as for preclinical drug development, animal models are indispensable. This compound and its derivatives have been instrumental in comparative studies of aminopeptidase activity across different species.
| Animal Model | Tissue | Key Findings | Reference(s) |
| Rabbit, Rat, Guinea-pig, Sheep | Rectal Homogenates | Aminopeptidase N activity was present in all species. Sheep and guinea-pigs showed the highest activity. Rat and rabbit activities were not significantly different from each other and were close to human values. | nih.gov |
| Rabbit, Rat, Guinea-pig, Sheep | Vaginal Homogenates | Aminopeptidase activity was found in all species, with the order being sheep > guinea-pig > rabbit ≥ human ≥ rat. The activities in rat and rabbit were not statistically different from human activity. | researchgate.netwikipedia.org |
| Pig | Epidermis | Both particulate and soluble amino acid 2-naphthylamidases were identified, with the particulate enzyme having a pH optimum of 6.6. | nih.gov |
| Bovine | Skeletal Muscle | A chloride-activated aminopeptidase was purified, which showed high activity towards Ala-NA at a pH optimum of around 7.5. | biosynth.com |
| Rat | Brain | Soluble aminopeptidase activity, measured using L-Leucine-2-Naphthylamide, was found to be asymmetrically distributed in the frontal cortex and hypothalamus. |
These comparative studies are crucial for selecting appropriate animal models for pharmacological and toxicological studies, particularly for peptide-based drugs where enzymatic degradation is a key factor in their bioavailability. nih.govresearchgate.net For example, the similarity in vaginal aminopeptidase activity between humans, rats, and rabbits suggests that these animals are suitable models for studying the vaginal delivery of peptide drugs. researchgate.netwikipedia.org
This compound and related compounds are valuable tools for differentiating between Gram-positive and Gram-negative bacteria based on their aminopeptidase activity. This application is based on the observation that the outer membrane of Gram-negative bacteria is permeable to the substrate, allowing for enzymatic cleavage, whereas Gram-positive bacteria often lack this activity or the enzyme is not accessible.
However, it is important to note that this is not a universal rule, and exceptions exist. Some studies have shown that both Gram-positive and Gram-negative bacteria can hydrolyze L-alanine-p-nitroanilide and this compound. acs.org For instance, the Gram-negative bacterium Sphingosinicella microcystinivorans strain B-9 has been shown to degrade L-leucine-2-naphthylamide. mdpi.com The enzyme alanine aminopeptidase in some Gram-positive bacteria can also decompose L-alanine derivatives.
Animal Models for Comparative Enzymatic Studies
Biological Fluids (e.g., Urine, Blood Samples)
The measurement of aminopeptidase activity in easily accessible biological fluids like urine and blood is a non-invasive method for diagnosing and monitoring various diseases.
Urine: The determination of alanine aminopeptidase (AAP) activity in urine is a sensitive indicator of renal damage. d-nb.info L-alanine-4-nitroanilide is a commonly recommended substrate for this purpose due to the ease of continuous monitoring of the reaction. d-nb.info Kinetic studies have been performed to optimize the assay conditions for measuring AAP in the urine of humans, rats, and dogs. d-nb.info
Blood Samples: L-Alanine β-naphthylamide has been used to determine the activity of alanine aminopeptidase (AAP) in blood samples. stanford.edu The purification and characterization of aminopeptidase N from human plasma have been achieved using L-alanyl-ß-naphthylamide as a substrate, revealing a dimeric enzyme with a molecular weight of 210,800. nih.gov The measurement of aminopeptidase activity in serum can be indicative of certain pathological conditions, including liver diseases. nih.gov
Understanding Proteolytic Pathways
The use of this compound extends beyond simple enzyme activity measurement to contribute to a broader understanding of proteolytic pathways in various biological contexts. By quantifying the activity of specific aminopeptidases, researchers can infer their roles in the degradation of peptides and proteins, which is fundamental to numerous physiological processes.
Aminopeptidases are involved in the final stages of protein digestion, the turnover of cellular proteins, and the regulation of biologically active peptides such as hormones. The ability to measure the activity of enzymes like alanine aminopeptidase in different tissues and cellular compartments provides clues about their specific substrates and functions within these pathways.
For example, the high levels of aminopeptidase activity observed in carious dentine suggest a significant role for proteolysis in the progression of dental caries. mdpi.comjcancer.org Similarly, the characterization of aminopeptidases in the rectal and vaginal mucosa helps in understanding the enzymatic barriers that peptide drugs face upon administration through these routes. nih.govresearchgate.net
Furthermore, studying the inhibition of aminopeptidase activity by various compounds can help to identify key enzymes in specific proteolytic pathways and to develop targeted therapeutic interventions. The regulation of protein degradation in the liver, for instance, is controlled by a group of amino acids, and studies have shown that alanine acts as a coregulator in this process, linking energy demands to protein degradation.
In essence, this compound and its analogs serve as molecular probes that, when used in conjunction with other biochemical and molecular techniques, help to map out the complex networks of proteolytic events that are essential for life.
Insights into Protein Degradation Mechanisms
This compound is instrumental in studying protein degradation, primarily through its use as a substrate for various aminopeptidases. Aminopeptidases are enzymes that cleave amino acids from the N-terminus of proteins and peptides, playing a crucial role in protein turnover and degradation pathways.
The enzymatic hydrolysis of this compound by aminopeptidases results in the release of 2-naphthylamine (B18577), a fluorescent compound. scientificlabs.com The rate of 2-naphthylamine formation, which can be measured spectrophotometrically or fluorometrically, is directly proportional to the aminopeptidase activity. researchgate.netingentaconnect.com This principle allows researchers to investigate the kinetics and mechanisms of these enzymes. For instance, it has been used to assay neutral aminopeptidase (APN) activity in cultured human and mouse chondrocytes.
Studies have utilized this compound and its analogs, such as L-alanyl-L-alanine 2-naphthylamide, to characterize different aminopeptidases. ebi.ac.uknih.gov For example, research on pig and human epidermis identified both soluble and membrane-bound amino acid 2-naphthylamidases, with the human enzymes showing significantly higher activity towards this compound compared to other substrates like L-leucine 2-naphthylamide. nih.gov This highlights the substrate specificity of these enzymes and the utility of this compound in differentiating their activities.
Furthermore, lysosome-disrupting enzyme substrates, such as glycyl-L-phenylalanine 2-naphthylamide, have been employed to differentiate between lysosomes and prelysosomal compartments, providing insights into the specific cellular locations of protein degradation. researchgate.net
Role in Amino Acid Metabolism Studies
The study of amino acid metabolism is another area where this compound finds significant application. As a derivative of the non-essential amino acid L-alanine, its metabolism is closely linked to central metabolic pathways. vkm.no L-alanine is involved in the glucose-alanine cycle, a key process for transporting nitrogen from peripheral tissues to the liver. vkm.no
By acting as a substrate for aminopeptidases, this compound allows for the investigation of enzyme activities that are integral to amino acid metabolism. biosynth.comchemimpex.com For example, studies have compared the enzymatic activity of four different aminopeptidases (aminopeptidase N, leucine (B10760876) aminopeptidase, aminopeptidase A, and aminopeptidase B) in various animal models and humans using substrates like 4-methoxy-2-naphthylamide of L-alanine. researchgate.netingentaconnect.comnih.govnih.gov These comparative studies help in understanding species-specific differences in amino acid metabolism and in selecting appropriate animal models for studying human protein and peptide drug degradation. researchgate.netnih.gov
Chronic exposure of pancreatic beta-cells to L-alanine has been shown to alter gene expression related to metabolism and protect against cytokine-induced apoptosis, suggesting a role for specific amino acids in regulating cellular function and integrity. nih.gov While this study did not directly use this compound, it underscores the importance of understanding L-alanine metabolism, a field where this compound serves as a key research tool.
| Enzyme | Substrate | Research Focus | Reference |
| Neutral Aminopeptidase (APN) | This compound | Assay of enzyme activity in chondrocytes | |
| Alanine Aminopeptidase (AAP) | This compound | Determination of enzyme activity in blood samples | scientificlabs.comscientificlabs.com |
| Aminopeptidase N, Leucine Aminopeptidase, Aminopeptidase A, Aminopeptidase B | 4-methoxy-2-naphthylamide of L-alanine | Comparative enzymatic activities in different species | researchgate.netingentaconnect.comnih.gov |
| Human Epidermal Aminopeptidases | This compound | Substrate specificity and enzyme kinetics | nih.gov |
Diagnostic and Biomarker Research
The enzymatic cleavage of this compound, leading to a detectable color or fluorescence change, makes it a valuable tool in diagnostic and biomarker research. ebi.ac.uk
Identification of Enzymes in Diagnostic Microbiology
In diagnostic microbiology, rapid and accurate identification of microorganisms is crucial. Enzyme profiling using chromogenic and fluorogenic substrates provides a swift method for bacterial identification. nih.gov this compound and its derivatives are used in commercial kits and research to detect specific enzymatic activities in bacteria. nih.gov
For instance, the hydrolysis of DL-alanine-beta-naphthylamide has been studied for the identification of Listeria species. This test helps to differentiate Listeria monocytogenes from other species within the genus. The ability to rapidly detect specific enzymes through the hydrolysis of such substrates significantly aids in the timely diagnosis of bacterial infections. nih.gov
Utility in Assessing Disease States (e.g., Renal Disease, Nephrotoxicity)
This compound and related compounds are utilized in the assessment of certain disease states, particularly those affecting the kidneys. Urinary enzymes, such as alanine aminopeptidase (AAP), are considered reliable biomarkers for nephrotoxicity and early indicators of tubular damage. nih.govresearchgate.net The activity of AAP in urine can be measured using substrates like L-alanine-4-nitroanilide, a close analog of this compound. nih.govresearchgate.net
Elevated levels of urinary AAP have been observed in various renal diseases. researchgate.net The development of automated assays for urinary AAP activity, using substrates like L-alanine-4-nitroanilide, provides a user-friendly and high-throughput method for clinical diagnostics and toxicological studies. nih.gov
Metabolomic studies in patients with chronic kidney disease (CKD) have identified alterations in amino acid profiles. nih.govmdpi.com While these studies often measure the amino acids directly, the enzymatic assays using substrates like this compound provide functional information about the enzymes involved in their metabolism, offering a complementary approach to understanding disease pathogenesis. The activity of alanine aminopeptidase, which can be assayed using L-alanine-β-naphthylamide, is a key consideration in this context. researchgate.net
| Application Area | Specific Use | Key Findings | Reference |
| Diagnostic Microbiology | Identification of Listeria species | All Listeria species except L. monocytogenes hydrolyze DL-alanine-beta-naphthylamide. | |
| Renal Disease Biomarker | Assessment of nephrotoxicity and tubular damage | Urinary alanine aminopeptidase (AAP) is a reliable biomarker. | nih.govresearchgate.net |
| Chronic Kidney Disease | Investigating altered amino acid metabolism | Alanine aminopeptidase activity is relevant to changes in amino acid profiles. | researchgate.netnih.gov |
Enzyme Modulation and Characterization Through L Alanine 2 Naphthylamide Studies
Inhibition Studies of Aminopeptidases
The use of L-alanine 2-naphthylamide as a substrate has been instrumental in elucidating the inhibitory mechanisms affecting aminopeptidases. By observing the rate of hydrolysis in the presence of various compounds, researchers can characterize the nature of the enzyme's active site and its susceptibility to different classes of inhibitors.
Studies utilizing this compound have demonstrated the inhibitory effects of several key compounds on aminopeptidase (B13392206) activity.
Bestatin (B1682670) : This natural, competitive inhibitor has shown significant effects on various aminopeptidases. For instance, an aminopeptidase from bovine skeletal muscle, designated APase D, was strongly inhibited by bestatin when its activity was measured using this compound. tandfonline.com Similarly, bestatin displayed low micromolar inhibitory activity (IC50 of 3.5 μM) against puromycin-sensitive aminopeptidase (PSA), an enzyme that degrades enkephalins in the brain. nih.gov In studies on camel liver alanine (B10760859) aminopeptidase (CLAAP), bestatin was found to be a competitive inhibitor with a Ki value of 14 μM. researchgate.net
Puromycin (B1679871) : This antibiotic is another well-documented inhibitor of aminopeptidases. An arylamidase isolated from monkey brain was strongly and competitively inhibited by puromycin, with a Ki value of approximately 5 x 10⁻⁷ M. jst.go.jp In studies of Dictyostelium discoideum, lysates from cells overexpressing PsaA-GFP, a puromycin-sensitive aminopeptidase, showed increased sensitivity to puromycin inhibition compared to control cells when assayed with alanine-β-naphthylamide. asm.org Puromycin also exhibited a 99% inhibition of protein synthesis in control experiments for PSA inhibition assays. nih.gov
EDTA (Ethylenediaminetetraacetic acid) : As a metal-chelating agent, EDTA inhibits metallo-aminopeptidases by sequestering essential metal ions from the enzyme's active site. Treatment of an arylamidase from monkey brain with EDTA resulted in a loss of enzyme activity. jst.go.jp Similarly, aminopeptidase activity in human palatine secretions was inhibited by EDTA. umich.edu In lysates of Dictyostelium discoideum cells overexpressing the PsaA-GFP aminopeptidase, EDTA inhibited activity by 43%. asm.org This inhibition could be partially rescued by the addition of ZnCl₂. asm.org
Table 1: Effects of Specific Inhibitors on Aminopeptidase Activity (Substrate: this compound)
| Enzyme Source | Inhibitor | Observed Effect | Ki Value / IC50 | Citation |
|---|---|---|---|---|
| Bovine Skeletal Muscle | Bestatin | Strong inhibition | Not specified | tandfonline.com |
| Puromycin-Sensitive Aminopeptidase (PSA) | Bestatin | Inhibition | IC50: 3.5 μM | nih.gov |
| Camel Liver | Bestatin | Competitive inhibition | 14 μM | researchgate.net |
| Monkey Brain Arylamidase | Puromycin | Competitive inhibition | ~5 x 10⁻⁷ M | jst.go.jp |
| Dictyostelium discoideum PsaA | Puromycin | Inhibition | Not specified | asm.org |
| Monkey Brain Arylamidase | EDTA | Loss of activity | Not specified | jst.go.jp |
| Human Palatine Secretions | EDTA | Inhibition | Not specified | umich.edu |
| Dictyostelium discoideum PsaA | EDTA | 43% inhibition | Not specified | asm.org |
The sensitivity of aminopeptidases to thiol-group-blocking agents and metal chelators, as determined using this compound, provides insight into their structure, suggesting many are metalloenzymes with a thiol group at or near the active site. researchgate.net
Thiol-Group-Blocking Agents : Reagents like p-chloromercuribenzoate (PCMB) and N-ethylmaleimide (NEM) are used to detect the presence of essential sulfhydryl groups. The activity of aminopeptidase II from the alga Chara australis was inhibited by both PCMB and NEM. scispace.com Likewise, an arylamidase from monkey brain was strongly inhibited by PCMB. jst.go.jp An arylamidase from human palatine secretions was also found to be inhibited by p-chloromercuribenzoate. umich.edu
Metal Chelators : Beyond EDTA, other metal chelators like 1,10-phenanthroline (B135089) are effective inhibitors. Aminopeptidase II from Chara australis was inhibited by 1,10-phenanthroline. scispace.com Aminopeptidases from lactic acid bacteria were also shown to be inhibited by metal-chelating agents such as EDTA and 1,10-phenanthroline. massey.ac.nz The inhibition by these agents indicates that the enzymes are metalloproteases. koreascience.krwur.nl
Effects of Specific Inhibitors (e.g., Bestatin, Puromycin, EDTA)
Activation Mechanisms of Aminopeptidases
The activity of aminopeptidases can be significantly enhanced by the presence of certain ions, a phenomenon readily studied using this compound as a substrate.
Chloride Ions : Some aminopeptidases are specifically activated by chloride ions. An aminopeptidase from bovine skeletal muscle (APase D), which preferentially hydrolyzes alanine-β-naphthylamide, was significantly activated by Cl⁻. tandfonline.com In contrast, the hydrolysis of this compound by certain arylamidases from human palatine secretions was inhibited by NaCl. umich.edu
Divalent Cations : The role of divalent cations is complex, as they can act as both activators and inhibitors depending on the specific enzyme and cation. For camel liver alanine aminopeptidase (CLAAP), CoCl₂ and MgCl₂ increased its activity, while CuCl₂, MnCl₂, and ZnCl₂ were inhibitory. researchgate.net For an arylamidase from monkey brain, activity lost after treatment with EDTA could be restored by the addition of Zn²⁺, Co²⁺, or Mn²⁺. jst.go.jp Similarly, for an aminopeptidase from Bacillus sp. JH 108, activity lost to EDTA was restored with Zn²⁺ or Co²⁺, which also stimulated the native enzyme. koreascience.kr However, for an aminopeptidase from bovine skeletal muscle, Mn²⁺, Zn²⁺, Co²⁺, and Cu²⁺ were remarkably inhibitory. tandfonline.com
Table 2: Effects of Divalent Cations on Aminopeptidase Activity (Substrate: this compound)
| Enzyme Source | Cation | Observed Effect | Citation |
|---|---|---|---|
| Camel Liver (CLAAP) | CoCl₂ | Activation | researchgate.net |
| Camel Liver (CLAAP) | MgCl₂ | Activation | researchgate.net |
| Camel Liver (CLAAP) | CuCl₂ | Inhibition | researchgate.net |
| Camel Liver (CLAAP) | MnCl₂ | Inhibition | researchgate.net |
| Camel Liver (CLAAP) | ZnCl₂ | Inhibition | researchgate.net |
| Monkey Brain Arylamidase | Zn²⁺, Co²⁺, Mn²⁺ | Restoration of activity after EDTA treatment | jst.go.jp |
| Bovine Skeletal Muscle (APase D) | Mn²⁺, Zn²⁺, Co²⁺, Cu²⁺ | Remarkable inhibition | tandfonline.com |
| Human Palatine Secretions | Ca²⁺, Zn²⁺ | Inhibition | umich.edu |
Purification and Structural Characterization of Enzymes
This compound is an essential tool in the purification of aminopeptidases, as it allows for the tracking of enzymatic activity across various purification steps.
Chromatographic techniques are central to the isolation of aminopeptidases. A common multi-step purification protocol involves an initial extraction followed by several chromatographic separations.
For example, an arylamidase from monkey brain was purified approximately 2100-fold through a six-step procedure that included ammonium (B1175870) sulfate (B86663) fractionation, hydroxylapatite chromatography, DEAE-cellulose chromatography, and Sephadex G-200 gel filtration. jst.go.jp Similarly, a camel liver alanine aminopeptidase was purified using a combination of DEAE-cellulose anion exchange chromatography and Sephacryl S-300 gel filtration chromatography, resulting in a 9.9-fold increase in specific activity. researchgate.net An arylamidase-like enzyme from human palatine secretions was identified and fractionated using chromatography on Sephadex G-100 Superfine columns. umich.edu
Table 3: Example Purification Scheme for Monkey Brain Arylamidase
| Purification Step | Fold Purification | Yield (%) | Citation |
|---|---|---|---|
| 1. Extraction from Homogenate | 1 | 100 | jst.go.jp |
| 2. Ammonium Sulfate Fractionation | - | - | jst.go.jp |
| 3. First Hydroxylapatite Chromatography | - | - | jst.go.jp |
| 4. DEAE-Cellulose Chromatography | - | - | jst.go.jp |
| 5. Sephadex G-200 Gel Filtration | - | - | jst.go.jp |
| 6. Second Hydroxylapatite Chromatography | ~2100 | ~11 | jst.go.jp |
Molecular Weight and Subunit Analysis
The use of this compound as a substrate has been instrumental in the isolation and subsequent biophysical characterization of numerous aminopeptidases. Following purification, techniques such as gel filtration chromatography and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) are employed to determine the native molecular weight of the enzyme and the size of its constituent subunits.
Research findings have revealed a wide range of molecular weights and subunit structures for enzymes that hydrolyze this compound:
In the bacterium Bacillus subtilis, four distinct aminopeptidases have been identified using various aminoacyl-β-naphthylamide substrates. tdl.orgasm.org Aminopeptidase I (AP I), which preferentially hydrolyzes L-alanyl-β-naphthylamide, was found to have a molecular weight of approximately 210,000 Da. asm.org Another enzyme, Aminopeptidase II, has a molecular weight of about 67,000 Da. asm.org A D-aminopeptidase from the same organism, which also shows activity towards D-alanyl-β-naphthylamide, has a molecular weight of 220,000 ± 20,000 and appears to have a complex subunit structure. tdl.org
Studies on plant-based aminopeptidases have also yielded diverse results. An aminopeptidase from cucumber leaves that efficiently cleaves alanine from substrates was determined to have a native molecular mass of 200 kDa, consisting of two 95 kDa subunits. tandfonline.com In the giant alga Chara australis, Aminopeptidase II, which hydrolyzes alanine-2-naphthylamide effectively, has an estimated molecular weight of about 80,000 Da and is composed of a single polypeptide chain. scispace.com In senescing barley leaves, three aminopeptidases (AP1, AP2, and AP3) identified through their activity on aminoacyl-β-naphthylamide derivatives showed molecular masses of 66.7, 56.5, and 54.6 kilodaltons, respectively. scispace.com
In mammalian systems, an arylamidase purified from monkey brain, which rapidly hydrolyzes L-alanine β-naphthylamide, was found to be a single polypeptide chain with a molecular weight of 92,000 Da. nih.gov An alanine aminopeptidase isolated from camel liver was characterized as a homotrimeric protein with a native molecular mass of 180 kDa, composed of three identical 60 kDa subunits. researchgate.net
These findings underscore the structural diversity of enzymes capable of acting on this compound.
Table 1: Molecular Weight and Subunit Composition of Aminopeptidases Characterized Using this compound and Related Substrates
| Enzyme Source | Enzyme Name | Native Molecular Weight (kDa) | Subunit Composition |
|---|---|---|---|
| Bacillus subtilis | Aminopeptidase I (AP I) | 210 | Not specified |
| Bacillus subtilis | Aminopeptidase II (AP II) | 67 | Not specified |
| Bacillus subtilis | D-Aminopeptidase | 220 | Complex; potentially 2 large subunits (125 kDa) each with 3 smaller monomers (39.8 kDa) |
| Cucumber (Cucumis sativus) | Aminopeptidase N | 200 | 2 x 95 kDa subunits |
| Giant Alga (Chara australis) | Aminopeptidase II | 80-85 | Single polypeptide |
| Barley (Hordeum vulgare) | Aminopeptidase 1 (AP1) | 66.7 | Not specified |
| Barley (Hordeum vulgare) | Aminopeptidase 2 (AP2) | 56.5 | Not specified |
| Barley (Hordeum vulgare) | Aminopeptidase 3 (AP3) | 54.6 | Not specified |
| Monkey Brain | Arylamidase | 92 | Single polypeptide |
| Camel Liver | Alanine Aminopeptidase (CLAAP) | 180 | 3 x 60 kDa subunits (Homotrimer) |
Cellular Localization of Aminopeptidase Isoforms
Histochemical and cell fractionation techniques, often utilizing this compound as a substrate, have been pivotal in determining the subcellular location of various aminopeptidase isoforms. The distribution of these enzymes provides critical insights into their physiological roles, from protein turnover within organelles to the processing of signaling peptides at the cell surface.
Key findings on the localization of these enzymes include:
Plant Cells: In barley leaves, detailed fractionation studies revealed distinct localizations for different aminopeptidase isoforms. scispace.com Three isoforms (AP1, AP2, and AP3) were found within the stromal fraction of chloroplasts, while a fourth (AP4) was exclusively cytoplasmic. scispace.com Notably, significant aminopeptidase activity was also associated with the thylakoid membranes within the chloroplasts. scispace.com
Bacterial Cells: In Bacillus subtilis, the localization depends on the specific aminopeptidase. While the activity of several L-aminopeptidases was distributed between the cytoplasm and the cell wall/periplasm fraction, D-aminopeptidase activity was predominantly found in the cell wall and periplasm (79%). tdl.org
Mammalian Tissues: In mammals, certain aminopeptidases that act on L-alanine are known as ectoenzymes, with their active sites facing the extracellular space. nih.gov Alanine aminopeptidase activity in plasma is thought to derive primarily from the outer surface of the plasma membrane of bile duct cells in the liver. google.com Histochemical staining has identified specific neuronal populations in the brain with high concentrations of dipeptidyl-aminopeptidase II, indicating a specialized role in neuropeptide processing. jneurosci.org In studies of human dental caries, strong arylaminopeptidase activity, detected using substrates like L-leucyl-2-naphthylamide, was observed in the carious dentine, specifically within parts of the dentinal tubules, but was absent in sound dentine. medicaljournalssweden.se
This differential localization highlights the specialized functions of aminopeptidase isoforms, ranging from intracellular protein degradation to the modulation of extracellular signals.
Table 2: Cellular Localization of Aminopeptidase Isoforms Studied with this compound and Similar Substrates
| Organism/Tissue | Enzyme/Activity | Cellular/Subcellular Location |
|---|---|---|
| Barley (Hordeum vulgare) | Aminopeptidases (AP1, AP2, AP3) | Chloroplast (Stroma) |
| Barley (Hordeum vulgare) | Aminopeptidase (AP4) | Cytoplasm |
| Barley (Hordeum vulgare) | Various Aminopeptidases | Chloroplast (Thylakoid Membranes) |
| Bacillus subtilis | L-Aminopeptidases (I-III) | Cytoplasm and Cell Wall/Periplasm |
| Bacillus subtilis | D-Aminopeptidase | Cell Wall and Periplasm |
| Mammalian Cells | Alanine Aminopeptidase | Plasma membrane (ectoenzyme), particularly on bile duct cells |
| Human Brain | Dipeptidyl-aminopeptidase II (DAP II) | Specific neuronal populations (e.g., mitral cells, Purkinje cells) |
| Human Dentine | Arylaminopeptidase | Carious dentine, localized to dentinal tubules |
Future Directions and Emerging Research Perspectives
Advancements in Assay Methodologies for Enhanced Detection
L-Alanine 2-naphthylamide has long been a staple in biochemical research as a substrate for determining the activity of various peptidases, such as alanine (B10760859) aminopeptidase (B13392206) (AAP). scientificlabs.com The enzymatic cleavage of the amide bond releases 2-naphthylamine (B18577), a fluorescent molecule, allowing for sensitive detection of enzyme activity. scientificlabs.comsigmaaldrich.com However, ongoing research aims to further enhance the sensitivity and specificity of these assays.
Future advancements are likely to focus on the development of optimized buffer systems and reaction conditions to minimize interference and improve kinetic parameters. For instance, studies have shown that factors like pH, temperature, and the presence of certain ions can influence the rate of enzymatic hydrolysis. d-nb.info Researchers are also exploring the use of this compound in conjunction with other reagents to create more robust and high-throughput screening platforms for drug discovery and diagnostics. The compound's utility as a fluorescent substrate for assaying neutral aminopeptidase (APN) activity in cultured cells highlights its potential in cell-based assays. scientificlabs.comsigmaaldrich.com
Development of Novel Diagnostic Tools and Probes
The inherent fluorescent properties of the 2-naphthylamine moiety, released upon enzymatic cleavage, make this compound an attractive candidate for the development of novel diagnostic tools and probes. ebi.ac.uk Overexpression of certain enzymes, such as aminopeptidases, is a hallmark of various diseases, including some cancers. This provides an opportunity to design targeted probes that can detect and image these enzymatic activities in living cells and tissues.
Current research is exploring the design of "turn-on" fluorescent probes based on the this compound scaffold. These probes are initially non-fluorescent but become highly fluorescent upon interaction with a specific enzyme, thereby increasing the signal-to-noise ratio and enabling sensitive detection. acs.org For example, derivatives of similar structures are being investigated for two-photon microscopy, a technique that allows for deeper tissue imaging with reduced background fluorescence. acs.org The development of such probes could lead to less invasive and more accurate diagnostic methods for various pathological conditions. Furthermore, the structural analogue, β-(2-naphthyl)-D-alanine, has shown promise as a fluorescent probe for studying peptide-receptor interactions in membranes, suggesting a broader role for naphthylamide derivatives in cellular imaging. nih.gov
Exploration of Industrial and Biotechnological Applications
Beyond the laboratory, this compound and its derivatives hold potential for various industrial and biotechnological applications. Its structural characteristics make it a valuable building block in the synthesis of specialized polymers and materials. chemimpex.com These materials could find use in coatings, adhesives, and other industrial products. chemimpex.com
In the realm of biotechnology, the compound's role as a chiral auxiliary in asymmetric synthesis is of significant interest. chemimpex.com This property can be harnessed to produce enantiomerically pure compounds, which is crucial in the pharmaceutical industry for the development of effective and safe drugs. chemimpex.com Additionally, this compound has been shown to inhibit the activity of certain enzymes and possesses bacteriostatic properties, suggesting potential applications in the development of new antimicrobial agents or enzyme inhibitors. biosynth.com Further research into these areas could unlock new commercial applications for this versatile molecule.
Q & A
Basic Research Questions
Q. What are the optimal analytical methods for quantifying L-alanine 2-naphthylamide in biological samples?
- Methodology : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) in multiple reaction monitoring (MRM) mode is recommended. This method achieves precision ≤10⁻⁹ g and enables simultaneous detection of over 1,000 MRM ion pairs. Sample preparation involves extraction, purification, and comparison with isotope-labeled internal standards or external calibration curves. Tissue (200 mg) or plasma (≥200 µL) is typically required for reliable quantification .
Q. How can researchers validate the stability of this compound under varying experimental conditions?
- Methodology : Stability testing should include pH titration (e.g., pH 2–12), thermal stress (e.g., 4–40°C), and exposure to light or oxidizing agents. Use UV-Vis spectroscopy or LC-MS to monitor degradation products. For enzyme-substrate studies, validate stability in buffer systems like phosphate-buffered saline (PBS) or Tris-HCl, ensuring compatibility with enzymatic activity assays .
Q. What protocols are recommended for synthesizing this compound derivatives?
- Methodology : Standard synthesis involves coupling L-alanine with 2-naphthylamine using carbodiimide-based crosslinkers (e.g., EDC/NHS). Purify the product via column chromatography (e.g., silica gel) and confirm structure using FTIR (for Zn–O bonds in coordination complexes) and NMR spectroscopy. Density functional theory (DFT) calculations can predict stable conformations .
Advanced Research Questions
Q. How can researchers resolve discrepancies in kinetic data when using this compound as a substrate for aminopeptidases?
- Methodology : Discrepancies often arise from competitive inhibition or pH-dependent enzyme activity. Perform Michaelis-Menten kinetics assays under controlled pH (e.g., 7.4 for physiological conditions) and temperature. Use Lineweaver-Burk plots to identify inhibition type (competitive vs. non-competitive). Validate findings with orthogonal methods, such as fluorescence-based assays or isotopic labeling .
Q. What experimental designs are effective for studying the role of this compound in modulating ion transport in epithelial tissues?
- Methodology : Use Ussing chamber assays with stripped jejunal mucosa to measure sodium absorption. Apply this compound (20 mM) alongside D-glucose (30 mM) to assess synergistic effects on ion transport. Include controls with 3-O-methylglucose to isolate metabolic vs. transporter-mediated effects. Statistical analysis should compare ΔJNa (sodium flux) between treated and untreated tissues .
Q. How can this compound be integrated into nanomaterials for enhanced catalytic or sensing applications?
- Methodology : Functionalize ZnO nanorods with this compound via coordination chemistry. Characterize using SEM (morphology), XRD (crystallinity), and electrochemical impedance spectroscopy (carrier concentration). For photovoltaic applications, test heterojunction devices (e.g., ZnO/CuI) to measure efficiency improvements. DFT simulations can predict electron-releasing properties of the derivative .
Q. What strategies mitigate interference from endogenous L-alanine when analyzing 2-naphthylamide derivatives in metabolomic studies?
- Methodology : Employ selective extraction techniques, such as solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. Use MRM transitions specific to the 2-naphthylamide moiety (e.g., m/z 246.081 for exact mass) to distinguish it from endogenous alanine. Validate selectivity via spike-recovery experiments in plasma or tissue homogenates .
Methodological Best Practices
- Data Validation : Ensure analytical methods are cross-validated using ISO/IEC 17025 guidelines. Report precision, accuracy, and limits of detection (LOD) in all studies .
- Experimental Reproducibility : Document buffer compositions (e.g., 50 mM PBS, pH 7.4), staining protocols (e.g., Coomassie Blue for gels), and instrument parameters (e.g., LC gradient profiles) to enable replication .
- Ethical Reporting : Disclose funding sources, conflicts of interest, and data availability in compliance with journal guidelines (e.g., Analytical and Bioanalytical Chemistry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
